N-carbamoyl-2-(3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamide
Description
N-carbamoyl-2-(3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamide is a benzothiazine derivative characterized by a 3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine core substituted with a trifluoromethyl group at position 6 and an acetamide-carbamoyl moiety at position 2. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the carbamoyl substituent may improve solubility and hydrogen-bonding capacity . This compound is structurally analogous to bioactive molecules targeting enzymes such as kinases and antimicrobial agents, as inferred from related benzothiazine derivatives .
Properties
IUPAC Name |
N-carbamoyl-2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3O3S/c13-12(14,15)5-1-2-7-6(3-5)17-10(20)8(22-7)4-9(19)18-11(16)21/h1-3,8H,4H2,(H,17,20)(H3,16,18,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPMCJIAFEYVKEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC(=O)C(S2)CC(=O)NC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-carbamoyl-2-(3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamide typically involves multiple steps One common method starts with the preparation of the benzo[b][1,4]thiazine core, which can be achieved through a cyclization reaction involving a suitable precursor The trifluoromethyl group is introduced via a nucleophilic substitution reaction, often using trifluoromethylating agents such as trifluoromethyl iodide
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-carbamoyl-2-(3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
N-carbamoyl-2-(3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of N-carbamoyl-2-(3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to the desired biological effect. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Effects on Bioactivity
N-(4-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl]acetamide ():
- Structural Difference : Replaces the carbamoyl group with a nitro-substituted phenyl ring.
- Functional Impact : The nitro group increases electron-withdrawing effects but may reduce solubility compared to the carbamoyl group. This substitution could shift biological activity toward redox-sensitive targets .
- 2-((3-(3,5-Dimethoxyphenyl)-4-oxo-3,4-dihydropyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide (): Structural Difference: Features a pyrimidinone-thioacetamide scaffold instead of a benzothiazine core. Functional Impact: The pyrimidinone ring may enhance binding to kinase ATP pockets, while the thioether linkage could alter metabolic stability .
Core Heterocycle Variations
- Quinazolinone-thioacetamide derivatives (): Structural Difference: Substitutes the benzothiazine core with a quinazolinone system. Functional Impact: Quinazolinones are known for kinase inhibition (e.g., EGFR), suggesting divergent target profiles compared to benzothiazines .
Quantitative Structure-Activity Relationship (QSAR) Insights
A 3D-QSAR study on 1,4-benzothiazine derivatives () highlights:
- Steric Bulk : Bulky substituents (e.g., trifluoromethyl) at the phenyl ring’s para/meta positions correlate with enhanced antifungal activity. The trifluoromethyl group in the target compound aligns with this requirement .
Physicochemical and Pharmacokinetic Properties
Key Research Findings
- Antifungal Potential: The trifluoromethyl-substituted benzothiazine scaffold demonstrates superior antifungal activity compared to non-halogenated analogs, as predicted by QSAR models .
- Metabolic Stability : The carbamoyl group in the target compound may mitigate rapid hepatic clearance observed in nitro- or thioether-containing analogs .
- Synthetic Accessibility : Benzothiazine derivatives are synthesized via cyclization of thioamide intermediates, a method validated for related structures .
Biological Activity
N-carbamoyl-2-(3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamide is a synthetic compound that has garnered attention due to its potential biological activities. This article aims to summarize its biological activity based on available research findings, including data tables and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzo[b][1,4]thiazine core with a trifluoromethyl group and a carbamoyl moiety. Its molecular formula is , which contributes to its unique pharmacological properties.
Biological Activities
1. Antimicrobial Activity
Research indicates that compounds with similar structures often exhibit antimicrobial properties. For instance, derivatives of trifluoromethylbenzohydrazide have shown moderate inhibition against various bacterial strains, including Mycobacterium tuberculosis . The presence of the trifluoromethyl group is believed to enhance the lipophilicity of these compounds, facilitating better membrane penetration and resulting in increased antimicrobial efficacy.
2. Enzyme Inhibition
N-carbamoyl derivatives have been studied for their potential as enzyme inhibitors. In particular, compounds similar to this compound have exhibited inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical targets in the treatment of neurodegenerative diseases . The IC50 values for these compounds suggest significant potency:
| Compound | IC50 (µM) AChE | IC50 (µM) BuChE |
|---|---|---|
| N-carbamoyl derivative | 38.6 | 58.0 |
| Rivastigmine (reference) | 20.0 | 40.0 |
3. Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. Studies have shown that while some derivatives exhibit cytostatic properties against specific cancer cell lines, N-carbamoyl derivatives generally demonstrate low cytotoxicity at therapeutic concentrations . For example, no significant cytostatic effects were observed at concentrations up to 100 µM across various eukaryotic cell lines.
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study exploring the antimicrobial activity of various trifluoromethyl-containing compounds, N-carbamoyl derivatives were tested against Mycobacterium tuberculosis. The results indicated that certain analogs exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics. Specifically, the N-hexyl derivative showed an MIC of 125 µM against M. tuberculosis, highlighting the potential for further development in antimicrobial therapies .
Case Study 2: Enzyme Inhibition Mechanism
A molecular docking study was conducted to elucidate the mechanism of action for AChE inhibition by N-carbamoyl derivatives. The results indicated that these compounds bind non-covalently near the active site triad of AChE, suggesting a competitive inhibition mechanism. This insight is vital for designing more potent inhibitors targeting neurodegenerative diseases like Alzheimer’s .
Q & A
Q. What are the optimized synthetic routes for this compound, and how can reaction conditions be controlled to enhance yield?
- Methodological Answer: The synthesis involves multi-step reactions starting with benzothiazine and trifluoromethyl-substituted precursors. Key steps include:
- Nucleophilic substitution to introduce the acetamide moiety under inert atmosphere (argon/nitrogen) .
- Cyclization using microwave-assisted synthesis to accelerate reaction kinetics and improve efficiency (e.g., 100–120°C, DMF as solvent) .
- Purification via column chromatography with gradients of ethyl acetate/hexane to isolate intermediates .
Yield optimization requires precise control of temperature, solvent polarity, and stoichiometric ratios of reagents. For example, excess trifluoromethylating agents may reduce byproducts .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be approached?
- Methodological Answer:
- 1H/13C NMR Spectroscopy: Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from the benzothiazine core and trifluoromethyl group. The CF3 group typically appears as a singlet near δ 120–125 ppm in 13C NMR .
- Mass Spectrometry (HRMS): Confirm molecular weight using ESI+ mode. Fragmentation patterns help validate the acetamide linkage (e.g., m/z corresponding to [M+H]+) .
- X-ray Crystallography: For structural confirmation, refine data using SHELXL (e.g., space group determination, R-factor < 0.05) .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo studies for benzothiazine derivatives?
- Methodological Answer:
- Pharmacokinetic Profiling: Assess metabolic stability (e.g., liver microsome assays) to identify rapid clearance or poor bioavailability in vivo .
- Structural Analog Comparison: Test derivatives with modified substituents (e.g., replacing trifluoromethyl with cyano groups) to isolate bioactivity drivers .
- Target Engagement Studies: Use CRISPR-engineered cell lines to validate if observed in vitro activity translates to specific pathway modulation in animal models .
Q. What computational methods are recommended for predicting binding interactions of this compound with biological targets?
- Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with targets like kinase domains. Prioritize poses with hydrogen bonds to the acetamide carbonyl and hydrophobic contacts with the benzothiazine core .
- Molecular Dynamics (MD) Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes. Analyze RMSD/RMSF plots to identify flexible regions impacting binding .
- Free Energy Calculations: Apply MM/GBSA to predict binding affinity (ΔG) and correlate with experimental IC50 values .
Data Contradiction Analysis
- Example: Discrepancies in reported antimicrobial activity (e.g., MIC values varying by >10-fold across studies).
- Resolution Strategy:
Standardize Assay Conditions: Use CLSI guidelines for bacterial strains and consistent inoculum sizes .
Check Purity: Quantify impurities via HPLC (>98% purity required for reliable bioactivity) .
Cross-Validate: Compare results against structural analogs (e.g., nitro-substituted benzothiazines) to identify substituent-specific trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
